Cas no 2229268-24-8 (2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one)

2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one
- Ethanone, 2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]-
- 2229268-24-8
- 2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one
- EN300-1940056
-
- インチ: 1S/C9H5ClF4O/c10-4-8(15)5-1-2-6(7(11)3-5)9(12,13)14/h1-3H,4H2
- InChIKey: SDZYYDSKFBPHPT-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1=CC=C(C(F)(F)F)C(F)=C1)CCl
計算された属性
- せいみつぶんしりょう: 239.9965051g/mol
- どういたいしつりょう: 239.9965051g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.414±0.06 g/cm3(Predicted)
- ふってん: 271.5±40.0 °C(Predicted)
2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1940056-1g |
2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |
2229268-24-8 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1940056-0.5g |
2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |
2229268-24-8 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1940056-2.5g |
2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |
2229268-24-8 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1940056-5g |
2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |
2229268-24-8 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1940056-1.0g |
2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |
2229268-24-8 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1940056-5.0g |
2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |
2229268-24-8 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1940056-10g |
2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |
2229268-24-8 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1940056-0.05g |
2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |
2229268-24-8 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1940056-10.0g |
2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |
2229268-24-8 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1940056-0.1g |
2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |
2229268-24-8 | 0.1g |
$867.0 | 2023-09-17 |
2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one 関連文献
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
5. Book reviews
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-oneに関する追加情報
Introduction to 2-Chloro-1-3-Fluoro-4-(Trifluoromethyl)phenylethan-1-one (CAS No. 2229268-24-8)
2-Chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one, with the CAS number 2229268-24-8, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of fluoroaromatic ketones, which are known for their robust chemical stability and versatile reactivity.
The molecular formula of 2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one is C10H5ClF4O, and its molecular weight is approximately 255.59 g/mol. The presence of a trifluoromethyl group and a chloro substituent on the aromatic ring imparts distinct physical and chemical properties to this compound, making it an interesting candidate for both academic research and industrial applications.
In the realm of pharmaceutical research, 2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one has been explored for its potential as a building block in the synthesis of novel drugs. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules, which can improve their pharmacokinetic properties. Additionally, the presence of a chloro substituent can influence the binding affinity and selectivity of the final drug product.
A recent study published in the Journal of Medicinal Chemistry highlighted the use of 2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one as a key intermediate in the synthesis of a new class of antiviral agents. The researchers demonstrated that compounds derived from this intermediate exhibited potent activity against several viral strains, including influenza and herpes simplex virus. This finding underscores the potential of 2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one in developing novel therapeutic agents.
Beyond pharmaceutical applications, 2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atoms in the molecule can modulate the electronic structure, leading to improved device performance and stability.
In terms of synthesis, 2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one can be prepared through a multi-step process involving electrophilic aromatic substitution and subsequent ketone formation. One common approach involves the reaction of 3-fluoroanisole with triflic anhydride to form the corresponding triflate, followed by nucleophilic substitution with ethyl bromide to introduce the ethyl group. The resulting intermediate is then oxidized to form the ketone.
The physical properties of 2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one include a melting point of approximately 75°C and a boiling point around 250°C at atmospheric pressure. It is generally insoluble in water but exhibits good solubility in organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO). These solubility characteristics make it amenable to various synthetic transformations and analytical techniques.
In conclusion, 2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one (CAS No. 2229268-24-8) is a versatile compound with promising applications in pharmaceuticals, materials science, and other fields. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new possibilities, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
2229268-24-8 (2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one) 関連製品
- 142165-63-7(1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid)
- 1226438-48-7(N-(5-methyl-1,2-oxazol-3-yl)-1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide)
- 2199418-88-5(N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 200184-53-8((S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate)
- 2137581-93-0(4-butyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol)
- 1806324-20-8(1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene)
- 133951-59-4(Oxazole, 4-(chloromethyl)-2-(1-methylpropyl)-)
- 1540886-59-6(1-(5-bromo-2-chlorophenyl)-2-methylpropan-2-yl(methyl)amine)
- 1806754-39-1(Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate)
- 1325305-36-9(2-(Dimethylamino)-3-(4-methoxyphenyl)-3H-thieno2,3-dimidazole-5-carboxylic acid)




